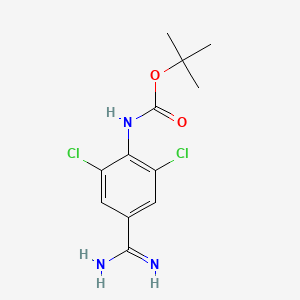

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate

Description

Properties

Molecular Formula |

C12H15Cl2N3O2 |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

tert-butyl N-(4-carbamimidoyl-2,6-dichlorophenyl)carbamate |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-9-7(13)4-6(10(15)16)5-8(9)14/h4-5H,1-3H3,(H3,15,16)(H,17,18) |

InChI Key |

FCTWHNUVLILHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Cyano-2,6-Dichloroaniline Followed by Pinner Reaction

Starting Material : 4-Cyano-2,6-dichloroaniline

Key Steps :

- Boc Protection :

- Nitrile to Amidine Conversion (Pinner Reaction) :

Mechanistic Insight :

The Pinner reaction proceeds via protonation of the nitrile, forming a reactive imidoyl chloride intermediate, which reacts with methanol to yield an imino ether. Ammonolysis then generates the amidine.

Hydrogenation of Nitro Intermediate Followed by Amidination

Starting Material : 2,6-Dichloro-4-nitroaniline

Key Steps :

- Boc Protection :

Nitro Reduction :

Amidine Formation :

Advantages : Avoids harsh acidic conditions, preserving Boc stability.

Thioamide-Mediated Pathway

Starting Material : 4-Cyano-2,6-dichloroaniline

Key Steps :

- Thioamide Synthesis :

- Amidine Formation :

Limitations : Requires handling toxic reagents (H₂S, HgCl₂).

Comparative Analysis of Methods

Key Observations :

- The Pinner reaction offers high yields but requires careful handling of HCl.

- Hydrogenation-based routes are scalable but involve multiple steps.

- Thioamide methods avoid acidic conditions but use hazardous reagents.

Challenges and Optimization Strategies

Stability of Boc Group

Regioselectivity in Amidination

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- The dichloro and carbamimidoyl groups in the target compound contribute to higher molecular weight and polarity compared to tert-butyl (4-chlorophenethyl)carbamate, which lacks these functional groups .

- The methoxycyclohexyl derivative (from patent literature) introduces a polar, bulky substituent, likely enhancing solubility in polar solvents compared to the dichlorophenyl analog .

Reactivity and Applications :

- The carbamimidoyl group enables strong hydrogen-bonding interactions, making the target compound suitable for binding to biological targets (e.g., proteases or kinases). In contrast, tert-butyl (4-chlorophenethyl)carbamate, with a simpler chlorophenethyl group, is primarily used as a synthetic intermediate .

- Patent-derived analogs (e.g., pyrimidinyl-substituted carbamates) demonstrate that halogenated aromatic systems (e.g., iodine in Step 7 of ) are often leveraged in drug discovery for their electron-withdrawing effects and stability .

Biological Activity

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate, known by its CAS Number 885270-19-9, is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H15Cl2N3O2 |

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 885270-19-9 |

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways that are crucial for cellular processes. Initial studies suggest that it may interact with various targets involved in inflammation and cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory responses, which can be critical in conditions such as neurodegenerative diseases.

- Cellular Signaling : It may modulate signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

-

Neuroprotective Effects : In vitro studies indicated that this compound could protect astrocytes from apoptosis induced by amyloid-beta peptides. This suggests a potential role in Alzheimer's disease treatment by mitigating neuroinflammation and promoting cell survival .

- Study Results :

- Cell Viability : Treatment with the compound improved astrocyte viability by approximately 62% in the presence of toxic amyloid-beta levels compared to untreated controls.

- Cytokine Production : It reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions.

- Study Results :

- Antibacterial Activity : Preliminary assessments have indicated that the compound may possess antibacterial properties, inhibiting the growth of certain bacterial strains responsible for infections. Further research is needed to elucidate its spectrum of activity and mechanism against bacterial pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds known for similar effects:

| Compound | Biological Activity | Reference |

|---|---|---|

| M4 Compound | Inhibits β-secretase and AChE | |

| 4-Aminophenyl Carbamates | Antibacterial properties | |

| Benzyl Carbamate Derivatives | Neuroprotective effects |

Safety and Toxicology

While this compound shows promise in various biological activities, safety data sheets indicate that further toxicological assessments are necessary to fully understand its safety profile in vivo. The compound should be handled with care in laboratory settings due to potential hazards associated with exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.